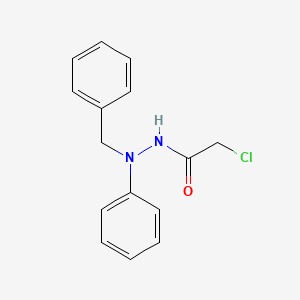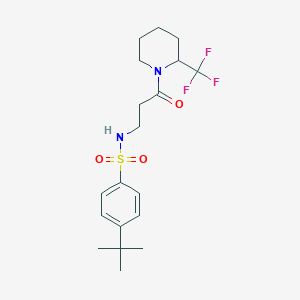
N'-benzyl-2-chloro-N'-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-benzyl-2-chloro-N’-phenylacetohydrazide” is a chemical compound with the molecular formula C15H15ClN2O . It is also known as N-Benzyl-2-chloro-N-phenylacetamide . The average mass of this compound is 259.731 Da and the monoisotopic mass is 259.076385 Da .
Molecular Structure Analysis
The molecular structure of “N’-benzyl-2-chloro-N’-phenylacetohydrazide” consists of a benzyl group (C6H5CH2), a phenyl group (C6H5), a chloro group (Cl), and an acetohydrazide group (CH2CONHNH2) . The presence of these groups gives the compound its unique chemical properties.Physical And Chemical Properties Analysis
“N’-benzyl-2-chloro-N’-phenylacetohydrazide” is a solid at room temperature . Its melting point is between 85-90° C . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Enzymatic Interactions
N'-benzyl-2-chloro-N'-phenylacetohydrazide and similar aromatic hydrazides show distinct interactions with enzymes like bovine serum amine oxidase (BSAO). These compounds bind covalently to BSAO, affecting the enzyme's activity and altering its optical properties. The binding mechanism and the effects vary based on the molecular structure of the hydrazides, indicating a specificity in enzyme-hydrazide interactions (Morpurgo et al., 1992).
Molecular Structure Analysis
The molecular and electronic structure of derivatives of this compound has been extensively studied using various spectroscopic methods and theoretical calculations. These studies provide valuable insights into the conformation, vibrational frequencies, molecular electrostatic potential, and other physical and chemical properties of the molecule. Such detailed characterizations are fundamental in understanding the reactivity and potential applications of these compounds (Demir et al., 2012; Inkaya et al., 2012).
Synthesis and Applications in Drug Development:
- Antibacterial and Enzyme Inhibitory Properties: Derivatives of this compound have been synthesized and tested for antibacterial activity and enzyme inhibition properties. Some derivatives have shown promising results, indicating their potential in drug development, especially as antibacterial agents and enzyme inhibitors (Siddiqui et al., 2017).
- Anti-inflammatory Properties: Certain derivatives have been synthesized and evaluated for their anti-inflammatory activities. Studies show that these compounds can significantly inhibit inflammation, making them potential candidates for anti-inflammatory drugs (Verma et al., 1984).
Neuroprotective Potential
Schiff bases derived from this compound have been studied for their applicability in treating neurodegenerative disorders like Alzheimer's disease. Bioinformatic and pathology studies suggest these compounds have drug-like features and could potentially serve as neuropsychiatric drugs (Avram et al., 2021).
Eigenschaften
IUPAC Name |
N'-benzyl-2-chloro-N'-phenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-11-15(19)17-18(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXMJQZBOZSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)

![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2985152.png)

![N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2985159.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)
![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)

